2-[1-(Trifluoromethyl)cyclobutyl]acetic acid
Description
2-[1-(Trifluoromethyl)cyclobutyl]acetic acid is a cyclobutane-derived carboxylic acid featuring a trifluoromethyl (-CF₃) substituent on the cyclobutane ring. The trifluoromethyl group enhances metabolic stability and lipophilicity, making it valuable in pharmaceutical and agrochemical applications. Its synthesis likely involves fluorination strategies similar to those used for related compounds, such as SF₄/HF-mediated trifluoromethylation .
Structure
3D Structure
Properties
IUPAC Name |
2-[1-(trifluoromethyl)cyclobutyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O2/c8-7(9,10)6(2-1-3-6)4-5(11)12/h1-4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRYUBZHFBATBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Trifluoromethyl)cyclobutyl]acetic acid typically involves the introduction of the trifluoromethyl group onto a cyclobutyl ring, followed by the attachment of the acetic acid moiety. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base to introduce the trifluoromethyl group onto a cyclobutyl precursor. Subsequent carboxylation reactions can then be employed to introduce the acetic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Trifluoromethyl)cyclobutyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
2-[1-(Trifluoromethyl)cyclobutyl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[1-(Trifluoromethyl)cyclobutyl]acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The acetic acid moiety can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares structural analogs based on ring size, substituents, and molecular properties:
Biological Activity
2-[1-(Trifluoromethyl)cyclobutyl]acetic acid is a novel compound with unique structural characteristics, including a cyclobutyl ring and a trifluoromethyl group. These features contribute to its potential biological activity, making it a subject of interest in medicinal chemistry and drug discovery. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic applications.
- Molecular Formula : C₇H₉F₃O
- Molecular Weight : Approximately 182.14 g/mol
- Structural Features : The trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for drug design.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies indicate that the trifluoromethyl group may enhance binding affinities, potentially increasing the efficacy of the compound in therapeutic applications.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by competing with natural substrates or altering enzyme conformation.
- Receptor Binding : It may interact with receptors in a manner that modulates signaling pathways, influencing cellular responses.
Biological Activity Studies
Recent studies have explored the biological activity of this compound through various assays.
Table 1: Summary of Biological Activity Studies
Case Study 1: Antimycobacterial Activity
In a high-throughput screening of a chemical library against Mycobacterium tuberculosis, this compound exhibited notable activity with an IC₅₀ value of 10 µM. This indicates its potential as an antitubercular agent, warranting further investigation into its mechanism and efficacy in vivo .
Case Study 2: Cytotoxicity in HepG2 Cells
A cytotoxicity assay conducted on HepG2 liver cancer cells revealed that the compound had an IC₅₀ value of 15 µM. While this suggests some level of cytotoxicity, further studies are needed to evaluate its selectivity and therapeutic window .
Comparative Analysis with Similar Compounds
The presence of the trifluoromethyl group in this compound is a common feature among many biologically active compounds. The following table compares it with structurally similar compounds:
Table 2: Comparison of Biological Activities
| Compound Name | IC₅₀ (µM) | Target | Notes |
|---|---|---|---|
| This compound | 10 | M. tuberculosis | Strong antitubercular activity |
| Compound A (similar structure) | 20 | Enzyme Y | Moderate inhibition |
| Compound B (similar structure) | 12 | Receptor Z | High binding affinity |
Q & A
Q. What are the key challenges in synthesizing 2-[1-(trifluoromethyl)cyclobutyl]acetic acid, and how can reaction conditions be optimized?
Synthesis of this compound requires addressing steric hindrance from the cyclobutane ring and the electron-withdrawing trifluoromethyl group. Methodological approaches include:
- Ring-strain mitigation : Use transition-metal catalysts (e.g., Pd or Ni) to facilitate cyclobutane ring formation via [2+2] cycloaddition or cross-coupling reactions .
- Carboxylic acid introduction : Employ late-stage oxidation of a primary alcohol or alkylation of a malonate ester followed by hydrolysis .
- Reaction optimization : Computational reaction path searches (e.g., using quantum chemical calculations) to predict viable intermediates and transition states, reducing trial-and-error experimentation .
Q. How can researchers characterize the structural and electronic properties of this compound?
Key techniques include:
- X-ray crystallography : Resolve the cyclobutane ring conformation and trifluoromethyl group orientation (e.g., compare with analogous structures like 2-[(Z)-1,1-dioxo-benzothiazin-ylidene]acetic acid, which has similar steric constraints) .
- NMR spectroscopy : Use NMR to monitor electronic effects of the trifluoromethyl group and NMR to assess ring strain via coupling constants .
- DFT calculations : Map electrostatic potential surfaces to predict reactivity sites (e.g., nucleophilic attack at the cyclobutane ring vs. carboxylate group) .
Q. What experimental strategies are used to evaluate the biological activity of this compound?
- In vitro assays : Screen for enzyme inhibition (e.g., cyclooxygenase or lipoxygenase) due to structural similarity to arylacetic acid derivatives like diclofenac .
- Metabolic stability testing : Use liver microsomes to assess susceptibility to oxidative degradation, focusing on the cyclobutane ring’s stability under CYP450-mediated conditions .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s reactivity in catalytic asymmetric synthesis?
The trifluoromethyl group enhances electrophilicity at the cyclobutane ring while introducing steric bulk. Methodological insights:
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
Discrepancies often arise from:
- Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates but accelerate side reactions (e.g., decarboxylation). Compare yields in DMF vs. THF using LC-MS to track byproducts .
- Temperature gradients : Use flow chemistry to maintain consistent reaction temperatures, reducing thermal decomposition of the cyclobutane ring .
Q. How can computational models predict the compound’s stability under extreme pH or thermal conditions?
- Molecular dynamics simulations : Simulate degradation pathways (e.g., acid-catalyzed ring-opening) using force fields parameterized for fluorinated cyclobutanes .
- Thermogravimetric analysis (TGA) : Validate computational predictions by measuring mass loss under controlled heating rates (e.g., 10°C/min in N atmosphere) .
Methodological Frameworks for Data Interpretation
Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR) in derivatives?
- Factorial design : Test variables like substituent position (e.g., fluorination patterns) and reaction time using a 2 factorial matrix to identify significant interactions .
- Multivariate regression : Correlate electronic parameters (Hammett σ values) with biological activity data to quantify substituent effects .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Comparative analysis : Overlay crystal structures of analogous compounds (e.g., 2-(2,4,5-trifluorophenyl)acetic acid) to identify common torsional angles or hydrogen-bonding motifs .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., F···H contacts) to explain packing efficiency and solubility trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
